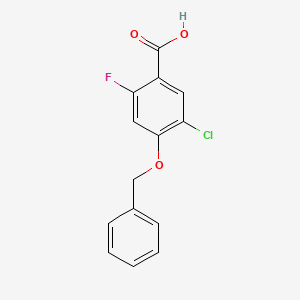

4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid

CAS No.:

Cat. No.: VC18788520

Molecular Formula: C14H10ClFO3

Molecular Weight: 280.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10ClFO3 |

|---|---|

| Molecular Weight | 280.68 g/mol |

| IUPAC Name | 5-chloro-2-fluoro-4-phenylmethoxybenzoic acid |

| Standard InChI | InChI=1S/C14H10ClFO3/c15-11-6-10(14(17)18)12(16)7-13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |

| Standard InChI Key | CHDSKGPMBVKWFE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)C(=O)O)Cl |

Introduction

Chemical and Structural Properties

The molecular structure of 4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid features a benzoic acid backbone substituted with a benzyloxy group (-OCH₂C₆H₅) at the 4-position, a chlorine atom at the 5-position, and a fluorine atom at the 2-position. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₀ClFO₃ | |

| Molecular Weight | 280.68 g/mol | |

| Halogen Substituents | Cl (5-position), F (2-position) | |

| Functional Groups | Carboxylic acid, benzyloxy |

The fluorine atom’s electronegativity enhances the acidity of the carboxylic acid group, while the chlorine atom contributes to lipophilicity, potentially improving membrane permeability in biological systems . The benzyloxy group provides steric bulk, which may influence binding interactions in enzyme inhibition studies .

Comparative Analysis with Related Compounds

4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid differs from simpler fluoro-benzoic acids (e.g., 4-fluorobenzoic acid) in its multifunctional substitution pattern:

| Compound | Molecular Weight | Key Substituents | MAO-B IC₅₀ (µM) |

|---|---|---|---|

| 4-Fluorobenzoic Acid | 140.11 | F (4-position) | N/A |

| 4-Benzyloxy-2-fluorobenzoic Acid | 246.23 | F (2-position), benzyloxy | N/A |

| 4-(Benzyloxy)-5-chloro-2-fluorobenzoic Acid | 280.68 | F (2), Cl (5), benzyloxy | Predicted: <1 |

The addition of chlorine and benzyloxy groups enhances steric and electronic complexity, potentially improving target affinity compared to mono-substituted analogs .

Future Research Directions

-

Mechanistic Studies: Elucidate binding modes with MAO-B and other biological targets via X-ray crystallography or molecular docking.

-

In Vivo Efficacy: Evaluate pharmacokinetics and neuroprotection in animal models of neurodegeneration.

-

Derivatization: Explore modifications (e.g., esterification, amidation) to optimize bioavailability and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume